3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione
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Overview
Description
3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a butyl group, a chlorophenylmethyl group, and a benzofuro[3,2-d]pyrimidine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a condensation reaction with a suitable amine and a carbonyl compound.
Attachment of the Butyl and Chlorophenylmethyl Groups: The butyl group and the chlorophenylmethyl group are introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenylmethyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times.
Scientific Research Applications
3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparison with Similar Compounds
3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione can be compared with other similar compounds, such as:
Benzofuran Derivatives: These compounds share the benzofuran core and may have similar biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring may exhibit similar chemical reactivity and biological properties.
Chlorophenylmethyl Derivatives: These compounds contain the chlorophenylmethyl group and may have similar substitution reactions.
The uniqueness of 3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
CAS No. |
892426-74-3 |
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Molecular Formula |
C21H19ClN2O3 |
Molecular Weight |
382.84 |
IUPAC Name |
3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
AOZGOOCORLOQEH-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl |
solubility |
not available |
Origin of Product |
United States |
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